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Compound of Interest

Compound Name: SRI-31040

Cat. No.: B610990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the target specificity of SRI-31040, a putative

allosteric modulator of the dopamine transporter (DAT). Due to the limited availability of publicly

accessible, quantitative binding data for SRI-31040, this document leverages data from closely

related research compounds within the same chemical series and other well-characterized

allosteric DAT modulators to infer its likely pharmacological profile.

Executive Summary
SRI-31040 belongs to a series of compounds identified as allosteric modulators of the

dopamine transporter. These molecules are of significant interest as they offer a potential

therapeutic advantage over traditional orthosteric inhibitors by fine-tuning dopamine

neurotransmission with a potentially lower risk of abuse liability and other side effects. This

guide compares the target specificity of representative allosteric DAT modulators against the

primary monoamine transporters: the dopamine transporter (DAT), the serotonin transporter

(SERT), and the norepinephrine transporter (NET).

Data Presentation: Comparative Target Specificity
The following table summarizes the in vitro binding affinities (Ki) or inhibitory concentrations

(IC50) of several allosteric DAT modulators. It is important to note that specific quantitative data

for SRI-31040 is not currently available in the public domain. The compounds listed below are
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presented to provide a comparative context for the expected target specificity of this class of

molecules.

Compoun
d

Primary
Target

DAT
(IC50/Ki,
nM)

SERT
(IC50/Ki,
nM)

NET
(IC50/Ki,
nM)

Selectivit
y
(SERT/DA
T)

Selectivit
y
(NET/DAT
)

SRI-31040
DAT

(putative)
N/A N/A N/A N/A N/A

SRI-29574
DAT

(allosteric)
2.3 >10,000 >10,000 >4347 >4347

SRI-30827
DAT

(allosteric)
~100-500* >10,000 >10,000 >20-100 >20-100

KM822
DAT

(allosteric)
3,700 191,600 119,000 51.8 32.2

Estimated based on qualitative descriptions in the literature; precise values not published.

Note: Higher IC50/Ki values indicate weaker binding/inhibition. Higher selectivity ratios indicate

greater specificity for DAT over other transporters.

Experimental Protocols
The data presented for the comparator compounds are typically generated using the following

standard experimental methodologies:

Radioligand Binding Assays
This method is employed to determine the binding affinity (Ki) of a compound for a specific

transporter.

Objective: To measure the displacement of a known high-affinity radioligand from its binding

site on the transporter by the test compound.

General Protocol:
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Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably

expressing the human dopamine, serotonin, or norepinephrine transporter, or from specific

brain regions rich in these transporters (e.g., striatum for DAT).

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is

used to maintain physiological conditions.

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT,

[3H]citalopram for SERT, [3H]nisoxetine for NET) is incubated with the membrane

preparation in the presence of varying concentrations of the test compound (e.g., SRI-
31040).

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 1-2

hours at room temperature or 4°C).

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through

glass fiber filters, which trap the membranes with the bound radioligand. The filters are then

washed with ice-cold buffer to remove any unbound radioligand.

Quantification: The amount of radioactivity trapped on the filters is quantified using a

scintillation counter.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

a known non-radiolabeled ligand. Specific binding is calculated by subtracting non-specific

binding from total binding. The IC50 value (the concentration of the test compound that

inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression

analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Assays
This functional assay measures the ability of a compound to inhibit the transport of a

neurotransmitter into the cell.

Objective: To determine the potency (IC50) of a compound in inhibiting the reuptake of a

specific neurotransmitter.
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General Protocol:

Cell Culture: Cells stably expressing the transporter of interest (e.g., hDAT-HEK293) are

cultured in appropriate media and seeded into multi-well plates.

Pre-incubation: The cells are washed and pre-incubated with the assay buffer.

Compound Addition: Varying concentrations of the test compound are added to the wells and

incubated for a short period.

Substrate Addition: A fixed concentration of a radiolabeled neurotransmitter (e.g.,

[3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is added to initiate the uptake reaction.

Uptake Incubation: The cells are incubated for a defined period (e.g., 10-15 minutes) at a

controlled temperature (e.g., 37°C) to allow for neurotransmitter uptake.

Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold

buffer to remove the extracellular radiolabeled neurotransmitter.

Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is

measured using a scintillation counter.

Data Analysis: Non-specific uptake is determined in the presence of a known potent inhibitor

of the transporter. The IC50 value is calculated by determining the concentration of the test

compound that causes a 50% reduction in the specific uptake of the radiolabeled

neurotransmitter.
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Caption: Dopamine transporter (DAT) signaling pathway and the putative modulatory role of

SRI-31040.

Experimental Workflow for Target Specificity
Assessment

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b610990?utm_src=pdf-body-img
https://www.benchchem.com/product/b610990?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Test Compound
(e.g., SRI-31040)

Radioligand Binding Assay Neurotransmitter Uptake Assay

DAT Binding
(Ki)

SERT Binding
(Ki)

NET Binding
(Ki)

DAT Uptake
(IC50)

SERT Uptake
(IC50)

NET Uptake
(IC50)

Data Analysis &
Selectivity Calculation

End: Target Specificity
Profile

Click to download full resolution via product page

Caption: A generalized workflow for determining the target specificity of a compound like SRI-
31040.

To cite this document: BenchChem. [Confirmation of SRI-31040's Target Specificity: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610990#confirmation-of-sri-31040-s-target-
specificity]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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